

An In-depth Technical Guide to 2,4-Octanediol: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2,4-Octanediol

Cat. No.: B14362123

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This technical guide provides a comprehensive overview of the core chemical properties and structural features of **2,4-octanediol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties of 2,4-Octanediol

2,4-Octanediol is a diol with the chemical formula $C_8H_{18}O_2$.^{[1][2]} It is characterized by an eight-carbon chain with hydroxyl (-OH) groups located at the second and fourth positions.^[3] The presence of two hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, influencing its physical properties such as boiling point and solubility.^[4]

Physicochemical Data

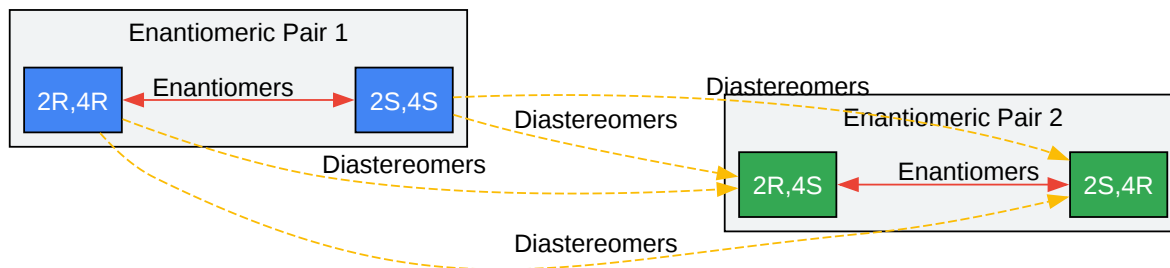
A summary of the key quantitative data for **2,4-octanediol** is presented in the table below. It is important to note that some reported values may be for isomeric forms or are estimations, and the specific stereoisomer is not always indicated in the data source.

Property	Value	Source
Molecular Formula	C8H18O2	[1][2][5]
Molecular Weight	146.23 g/mol	[1][2][6]
CAS Number	90162-24-6	[1][2]
Density	0.935 g/cm ³	[1][2]
Boiling Point	243.79 °C (estimated)	[1]
Melting Point	43.76 °C (estimated)	[1][2]
Flash Point	126.3 °C	[1][2]
Topological Polar Surface Area	40.5 Å ²	[6]
logP (Octanol/Water Partition Coefficient)	1.30840	[1][2]
Hydrogen Bond Donor Count	2	[1][2][6]
Hydrogen Bond Acceptor Count	2	[1][2][6]
Rotatable Bond Count	5	[1][2]

Chemical Structure and Stereoisomerism

The structure of **2,4-octanediol** features two chiral centers at the C-2 and C-4 positions.[3] This gives rise to the existence of multiple stereoisomers. Specifically, there are four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[7][8] The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers.[7][9] The relationship between any other pair of isomers is diastereomeric.[3][7]

The spatial arrangement of the hydroxyl groups and the alkyl chain at these stereocenters significantly influences the molecule's biological activity and its interactions with other chiral molecules, a critical consideration in drug development.



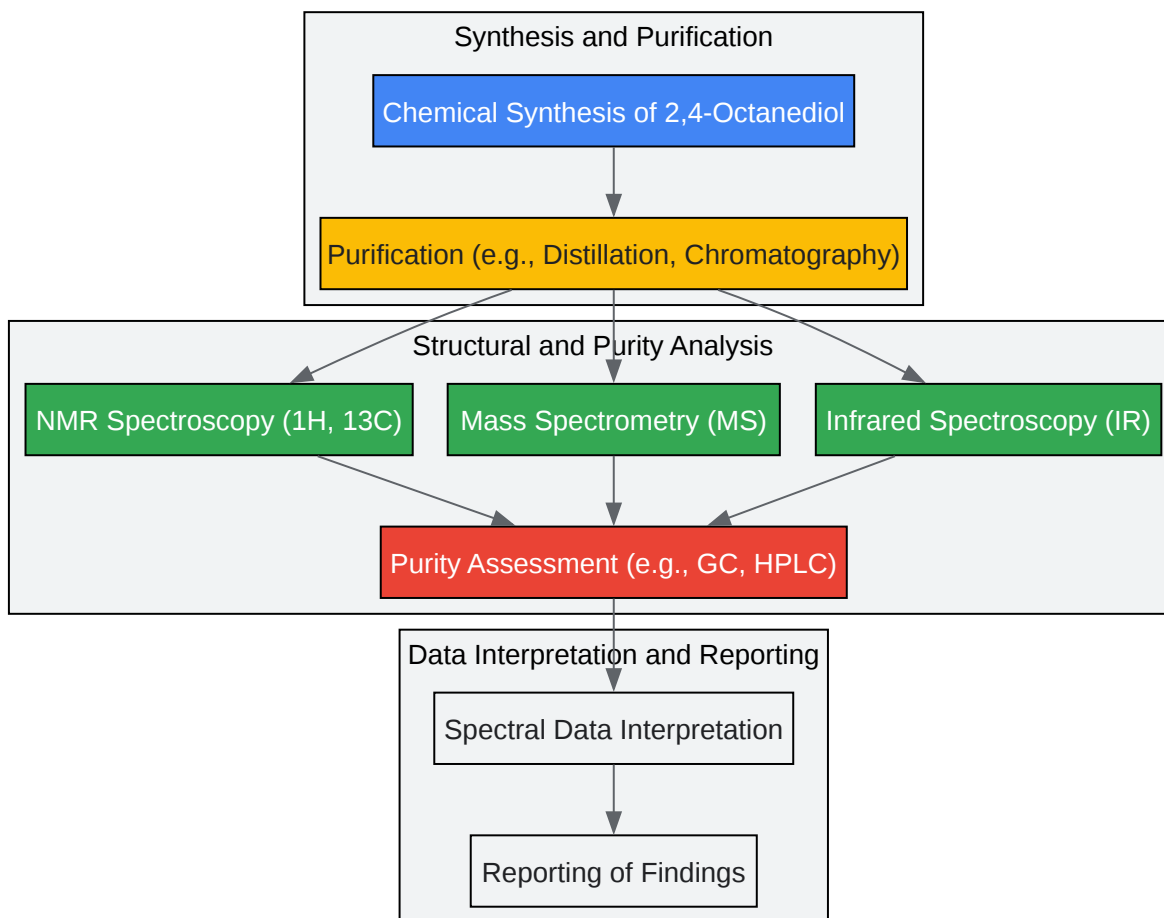
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Stereoisomeric relationships of **2,4-octanediol**.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or analysis of **2,4-octanediol** are not readily available in the public domain literature. However, general methods for the synthesis of diols often involve the reduction of the corresponding diketones or the dihydroxylation of alkenes. For analytical characterization, a general workflow would be employed.

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like **2,4-octanediol**.



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General workflow for chemical characterization.

General Analytical Approaches

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be critical for confirming the carbon skeleton and the positions of the hydroxyl groups. The splitting patterns in the ^1H NMR spectrum would help to elucidate the connectivity of the protons.

- Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of the hydroxyl (-OH) functional groups, typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹.
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques would be used to assess the purity of the synthesized **2,4-octanediol** and to separate different stereoisomers if a chiral stationary phase is used.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways or significant biological activities of **2,4-octanediol**. Further research is required to explore its potential roles in biological systems.

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